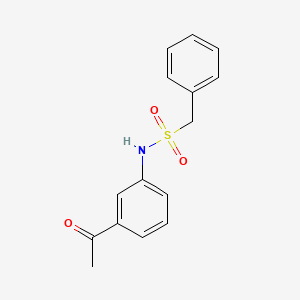

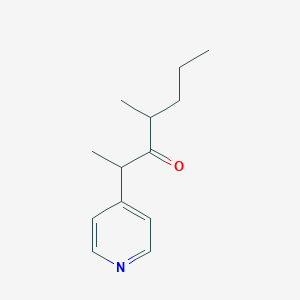

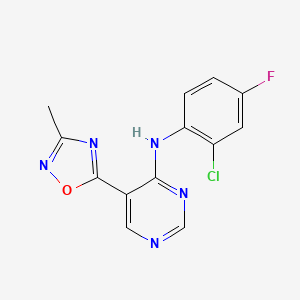

![molecular formula C18H17IN2O2S B2408747 (Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864975-06-4](/img/structure/B2408747.png)

(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that contains a benzo[d]thiazol-2(3H)-ylidene moiety . Benzo[d]thiazol-2(3H)-ylidene is a type of heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving N,N-disubstituted arylhydrazines . These reactions are typically performed in the absence of any external catalysts, transition metals, bases, ligands, and oxidants .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the benzo[d]thiazol-2(3H)-ylidene moiety . This moiety is aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole based compounds have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Antidepressant Effects

Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant effects . In a forced swimming test, certain derivatives showed a higher percentage decrease in immobility duration than that of fluoxetine .

Anticonvulsant Effects

Certain benzo[d]thiazol derivatives have been evaluated for their anticonvulsant activity . In the maximal electroshock seizure test, some derivatives showed a high anticonvulsant effect, with ED50 values and protective indices similar to those of phenobarbital or valproate .

Synthesis of New Compounds

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Mechanism of Resistance of Anti-TB Drugs

The mechanism of resistance of anti-TB drugs is also incorporated in the study of benzothiazole derivatives .

Structure Activity Relationships

The structure activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, chemical reactions, and potential biological activities. Given the potential antidepressant and anticonvulsant effects of similar compounds , it could be interesting to explore these aspects for this compound as well.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial , enzyme inhibitory effects against Alzheimer’s disease , and anticonvulsant activities. Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

The exact mode of action of this compound is currently unknown. Benzothiazole derivatives have been shown to interact with various enzymes and receptors, leading to changes in cellular processes . For example, some benzothiazole derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. For instance, if the compound inhibits acetylcholinesterase, it would affect the cholinergic signaling pathway, which plays a critical role in cognitive performance .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its targets and mode of action. For instance, if the compound inhibits acetylcholinesterase, it could potentially alleviate symptoms of Alzheimer’s disease by increasing acetylcholine levels in the brain .

properties

IUPAC Name |

2-iodo-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17IN2O2S/c1-12-7-8-15-16(11-12)24-18(21(15)9-10-23-2)20-17(22)13-5-3-4-6-14(13)19/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMVYLFEDOGWIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17IN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

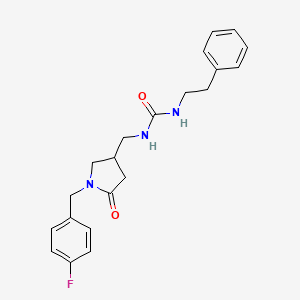

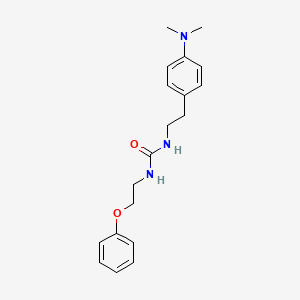

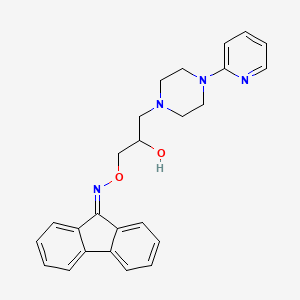

![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)

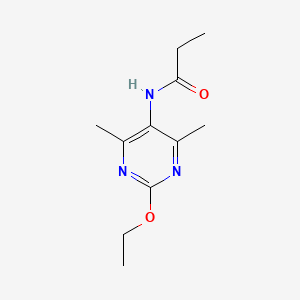

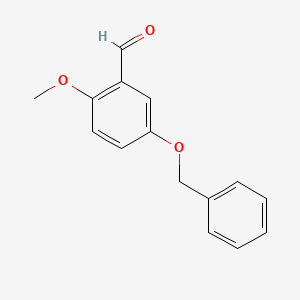

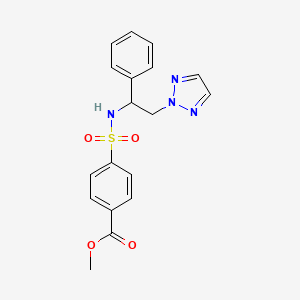

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)

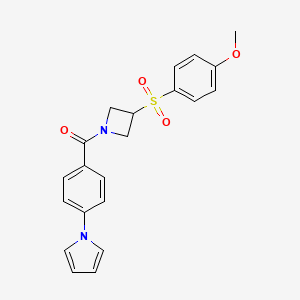

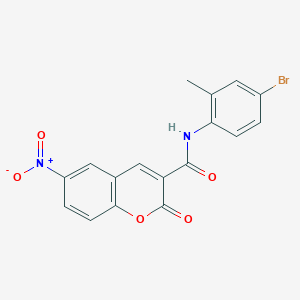

![[(Z)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea](/img/structure/B2408685.png)